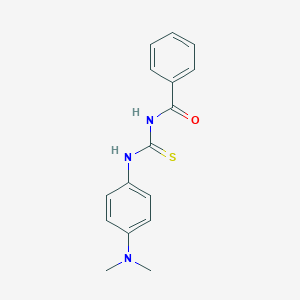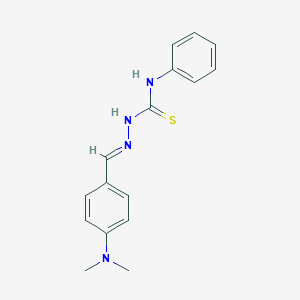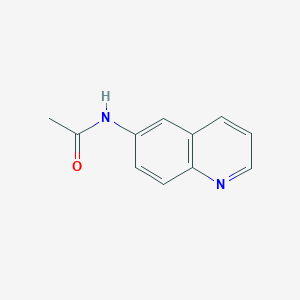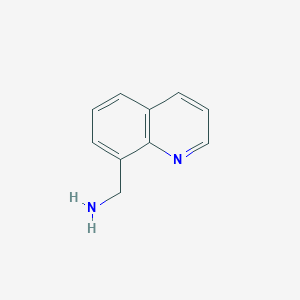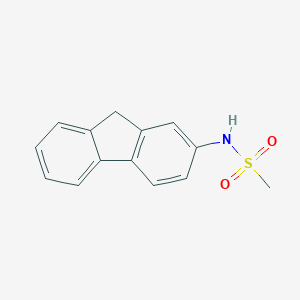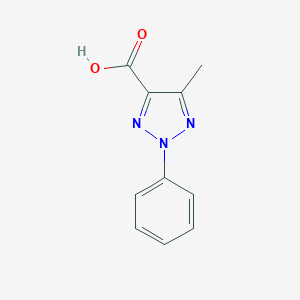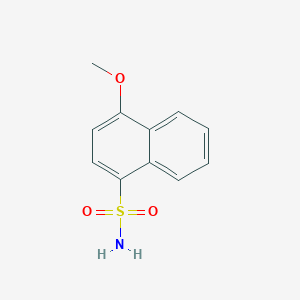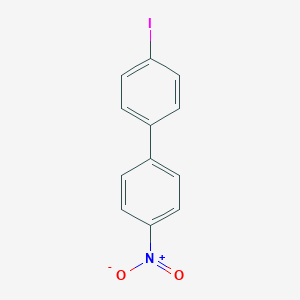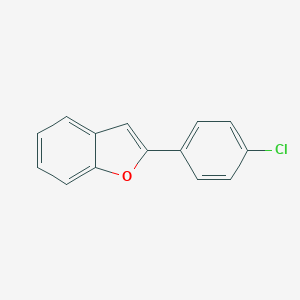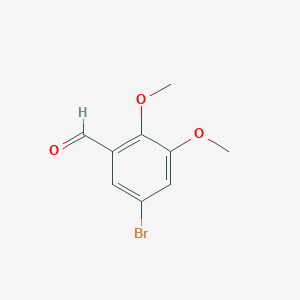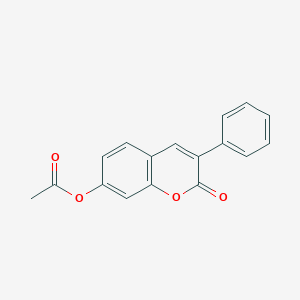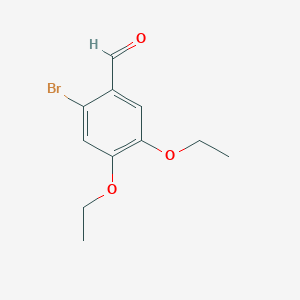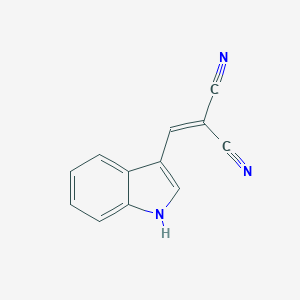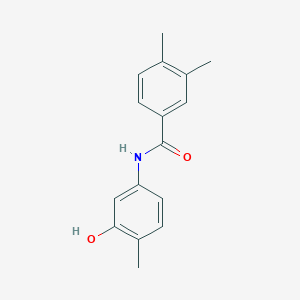
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide, also known as HMB, is a naturally occurring substance that has been found to have various biochemical and physiological effects. HMB is a metabolite of the amino acid leucine and is produced in small amounts by the human body. In recent years, HMB has gained attention for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to work by activating the mTOR pathway, which is involved in muscle protein synthesis. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to decrease the activity of enzymes involved in the breakdown of muscle proteins, leading to increased muscle mass and strength.
Biochemische Und Physiologische Effekte
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have various biochemical and physiological effects. It has been shown to increase muscle protein synthesis, leading to increased muscle mass and strength. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to decrease muscle protein breakdown, leading to improved muscle recovery after exercise. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has several advantages as a research tool. It is a naturally occurring substance and is relatively easy to synthesize in the laboratory. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to have a low toxicity profile and is generally well tolerated by the body. However, there are some limitations to using N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide in lab experiments. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is a relatively new substance, and there is still much that is not known about its effects. Additionally, the exact mechanism of action of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is not fully understood, which can make it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide. One area of interest is its potential applications in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have anti-inflammatory properties, and further research is needed to determine its effectiveness in treating inflammatory diseases such as arthritis. Another area of interest is N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide's potential role in muscle recovery after exercise. Further research is needed to determine the optimal dosage and timing of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide supplementation for maximum muscle recovery. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide's neuroprotective effects make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the effectiveness of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide in treating these disorders.
Synthesemethoden
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide can be synthesized in the laboratory from the reaction of 3,4-dimethylbenzoyl chloride with 3-hydroxy-4-methylbenzylamine. The resulting product is purified through recrystallization to obtain pure N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been studied for its potential role in muscle protein synthesis and muscle recovery after exercise. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
723256-61-9 |
|---|---|
Produktname |
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide |
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-10-4-6-13(8-12(10)3)16(19)17-14-7-5-11(2)15(18)9-14/h4-9,18H,1-3H3,(H,17,19) |
InChI-Schlüssel |
UCPQVQZUWKMJSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



